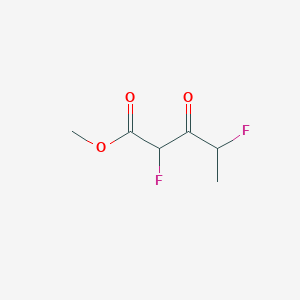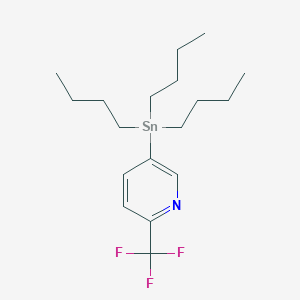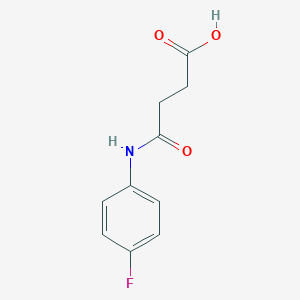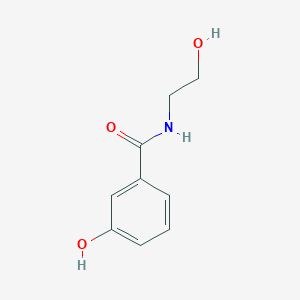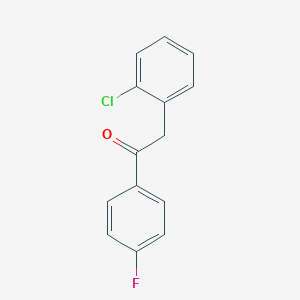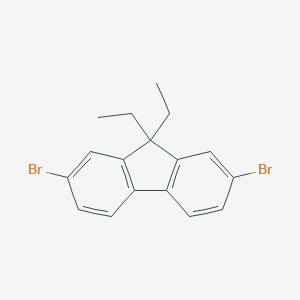
2,7-Dibromo-9,9-diethylfluorene
Overview
Description
2,7-Dibromo-9,9-diethylfluorene is a chemical compound that is used as a reactant in the synthesis of various photoelectrical materials . These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Synthesis Analysis
The synthesis of this compound involves several steps. For example, it can be synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis
The molecular structure of this compound is planar, with all atoms, except for those of the ethyl groups, being exactly coplanar . The molecule has a molecular weight of 380.1 g/mol .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used as a reactant in the synthesis of photoelectrical materials . It also reacts with Grignard reagents in its synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 380.1 g/mol and a density of 1.494 . It has no hydrogen bond donors or acceptors, and it has two rotatable bonds .Scientific Research Applications
Synthesis and Characterization 2,7-Dibromo-9,9-diethylfluorene serves as a starting material in organic synthesis. The synthesis of 9,9-dialkyl-2,7-dibromofluorene, for example, is achieved using fluorene and bromine, and is characterized by various analytical techniques like NMR, MS, IR, and elementary analysis (Guo Li-bing, 2010).
In Polyfluorene Derivatives and Electroluminescent Devices Poly(2,7-fluorene) derivatives, synthesized through palladium-catalyzed couplings involving 2,7-dibromofluorene, show promising applications in blue-light-emitting devices due to their high quantum yields and electrical conductivities (M. Ranger, D. Rondeau, M. Leclerc, 1997).
Photochemical Reactions Photolysis studies of 2,7-dibromo-9-diazofluorene, a related compound, contribute to the understanding of fluorenylidene’s chemical behavior, especially in triplet state reactions. These findings are significant in the field of photochemistry (S. Murahashi, I. Moritani, T. Nagai, 1967).
Creation of Macrocyclic and Acyclic Compounds The 2,7-dibromo derivative has been used in the preparation of new fluorene-based compounds, demonstrating potential as artificial receptors. These compounds show the versatility of this compound in creating structurally diverse molecules (P. Seidel, M. Mazik, 2020).
In Electroluminescent Properties Novel fluorene derivatives, including this compound, have been synthesized and characterized for their electroluminescent performance, displaying potential for use in blue light-emitting devices (K. Kay, Jung‐Hoon Kim, Sunhoo Kim, Ho-Cheol Park, Jongwook Park, 2006).
Amorphous Polyfluorene Networks for LEDs Amorphous poly-2,7-fluorene networks, synthesized using 2,7-dibromo-9,9-dihexylfluorene, are suitable for multilayer light-emitting diodes (LEDs) due to their high glass transition temperatures and good photoluminescence properties (D. Marsitzky, Jaqueline Murray, J. C. Scott, K. Carter, 2001).
Photoluminescent Properties in Coordination Complexes Coordination complexes constructed from 2,7-dibromo derivatives exhibit unique photoluminescent properties, indicating the potential of this compound in materials science and photonic applications (Xing Li, Zhao Xiuhua, Yue Bing, Meiqin Zha, Hong-Zhen Xie, Zhiyong Guo, 2013).
In OLED Material Synthesis Electro-active polymers containing 2,7-diarylfluorene fragments, derived from this compound, show potential as materials for organic light-emitting diodes (OLEDs) due to their high thermal stability and good hole-transporting properties (G. Kručaité, D. Tavgenienė, Laura Pečiulytė, G. Buika, L. Liu, B. Zhang, Z. Xie, S. Grigalevicius, 2016).
Future Directions
2,7-Dibromo-9,9-diethylfluorene is a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPVs) and a variety of hole transport for organic light-emitting diodes (OLEDs) . This suggests that it could play a significant role in the development of organic electronic devices in the future.
Mechanism of Action
Target of Action
2,7-Dibromo-9,9-diethylfluorene is primarily used as a precursor in the synthesis of organic semiconducting polymers . These polymers are the primary targets of the compound and play a crucial role in the development of organic electronic devices .
Mode of Action
The compound interacts with its targets by serving as a template for the synthesis of these polymers . It is used in the preparation of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays . The resulting changes include the formation of polymers with high photoluminescence and electroluminescent quantum efficiency .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic semiconducting polymers . The downstream effects include the production of polymers with potential applications in organic light-emitting devices (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Pharmacokinetics
Its molecular weight (38012 g/mol) and density (1.494 g/cm³) suggest that it may have low bioavailability due to its large size and high density.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of organic semiconducting polymers with high photoluminescence and electroluminescent quantum efficiency . These polymers show potential as hole-transporting materials for OLEDs .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to synthesize a series of organic compounds, such as coordination compounds, fluorescent dyes, and conductive polymers .
Molecular Mechanism
It is known that it can be used as a material for organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells , suggesting that it may interact with certain biomolecules in these systems.
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable at room temperature .
properties
IUPAC Name |
2,7-dibromo-9,9-diethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECWABMXAYFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393379 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197969-58-7 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



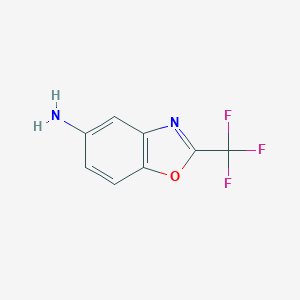
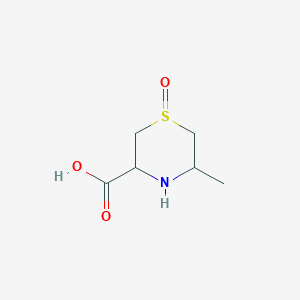
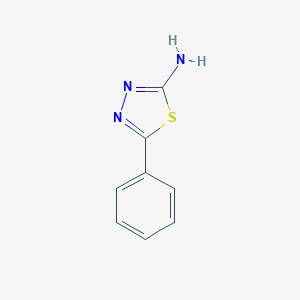
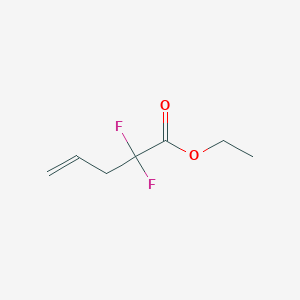
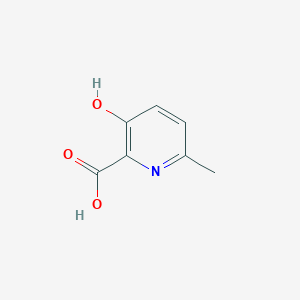

![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
